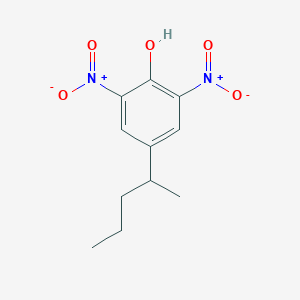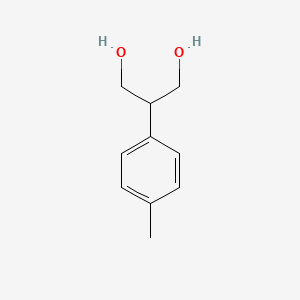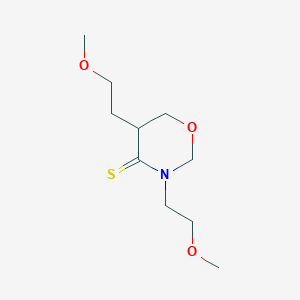
Azobenzene, 3-methoxy-4'-dimethylamino-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- is a derivative of azobenzene, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, which allow them to switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials.
Métodos De Preparación
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. For Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro-, the synthesis can be achieved through the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azo compound.
Industrial production methods often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to light, a property that is exploited in molecular switches and light-responsive materials.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and dimethylamino groups can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include light sources for photoisomerization, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a molecular switch in the development of smart materials and responsive surfaces.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems with light.
Medicine: Investigated for its potential in photopharmacology, where light is used to activate or deactivate drugs in a controlled manner.
Industry: Utilized in the production of dyes, pigments, and light-responsive coatings
Mecanismo De Acción
The primary mechanism by which Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- exerts its effects is through photoisomerization. Upon exposure to light, the compound switches from the trans to the cis form, resulting in a significant change in its molecular geometry and electronic properties. This change can affect the compound’s interactions with other molecules, making it useful in applications such as molecular switches and light-controlled drug delivery systems .
Comparación Con Compuestos Similares
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound, which lacks the methoxy, dimethylamino, and nitro substituents.
4-Hydroxyazobenzene: Contains a hydroxy group, which shifts the absorption maximum wavelength and alters its photochemical properties.
4-Nitroazobenzene: Contains a nitro group, which affects its electronic properties and reactivity.
The unique combination of methoxy, dimethylamino, and nitro groups in Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- provides distinct electronic and photochemical properties, making it particularly useful in specific applications .
Propiedades
Número CAS |
381672-19-1 |
|---|---|
Fórmula molecular |
C15H16N4O3 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
4-[(3-methoxy-5-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16N4O3/c1-18(2)13-6-4-11(5-7-13)16-17-12-8-14(19(20)21)10-15(9-12)22-3/h4-10H,1-3H3 |
Clave InChI |
BTSIFWXSKRSLQP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


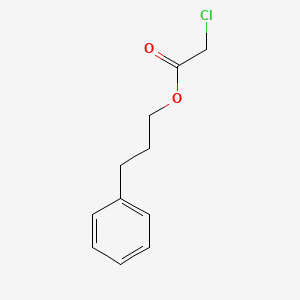
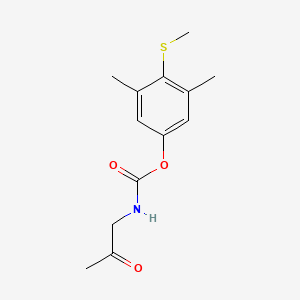
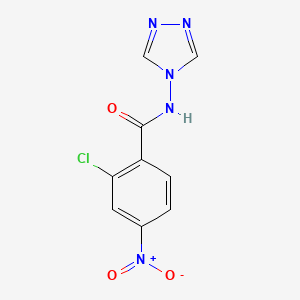
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
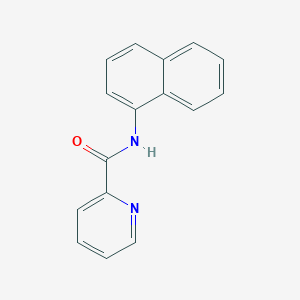
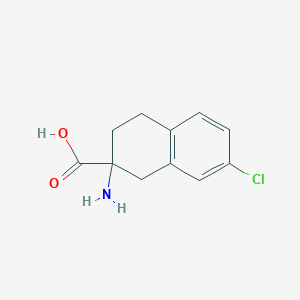
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
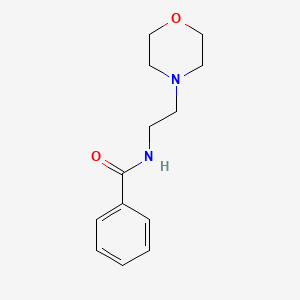

![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

